molecular formula C21H19F27N2O B12735992 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol CAS No. 94159-82-7

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol

Cat. No.: B12735992
CAS No.: 94159-82-7
M. Wt: 828.3 g/mol
InChI Key: CPUGKTXAIBCJQS-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated tertiary alcohol with a complex structure. Its backbone consists of a 15-carbon chain (pentadecan-2-ol) substituted with 24 fluorine atoms (tetracosafluoro) and a terminal trifluoromethyl (-CF₃) group at position 12. The extensive fluorination confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for applications in surfactants, fluoropolymer additives, or biomedical research involving lipid-mimetic systems.

Properties

CAS No.

94159-82-7

Molecular Formula

C21H19F27N2O

Molecular Weight

828.3 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol

InChI

InChI=1S/C21H19F27N2O/c1-50(2)5-3-4-49-7-8(51)6-9(22,23)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)18(39,40)16(35,36)14(31,32)12(27,28)10(24,20(43,44)45)21(46,47)48/h8,49,51H,3-7H2,1-2H3

InChI Key

CPUGKTXAIBCJQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol typically involves the following steps:

    Amination: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with dimethylamine.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, replacing fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Fluorinated derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound's unique structure suggests potential applications in drug delivery systems. Its amphiphilic nature could facilitate the formulation of nanoparticles for targeted drug delivery. Research indicates that fluorinated compounds can improve the pharmacokinetics of drugs by enhancing their solubility and bioavailability .

Environmental Monitoring

Due to its perfluorinated nature, this compound can be utilized in environmental studies to track the presence of per- and polyfluoroalkyl substances (PFAS) in various ecosystems. Studies employing high-resolution mass spectrometry have identified similar compounds in biological samples such as liver and muscle tissues of wildlife . This highlights the importance of monitoring such compounds for ecological health assessments.

Surface Coating Technologies

Fluorinated compounds are known for their low surface energy and high chemical resistance. This makes them suitable candidates for creating coatings that repel water and oil. The compound could be investigated for use in protective coatings in various industries including automotive and aerospace .

Analytical Chemistry

In analytical chemistry applications, this compound can serve as a standard or reference material for developing methods to detect PFAS in environmental samples. Its distinct mass spectral signature allows it to be used in method validation processes .

Case Studies

Study Application Findings
Study ADrug DeliveryDemonstrated enhanced solubility of drugs when formulated with fluorinated compounds similar to the target compound .
Study BEnvironmental ImpactDetected elevated levels of PFAS in wildlife tissues using mass spectrometry techniques; emphasized the need for monitoring such compounds .
Study CCoating PerformanceEvaluated the performance of fluorinated coatings under extreme conditions; showed superior durability compared to non-fluorinated alternatives .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Hydrophobic Interactions: The long perfluorinated chain interacts with hydrophobic regions of biomolecules or materials.

    Electrostatic Interactions: The dimethylamino group can form electrostatic interactions with negatively charged sites.

    Oxidation-Reduction Reactions: The hydroxyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Comparative Properties

Compound Identifier Fluorine Atoms Molecular Weight Key Functional Groups Applications/Properties
Target Compound (tetracosafluoro) 24 + 3 (CF₃) ~850–900* Alcohol, dimethylaminopropylamino Surfactants, fluoropolymer additives
1-[[3-(Dimethylamino)propyl]amino]-... (heptadecafluoro) 17 578.3 Alcohol, dimethylaminopropylamino Commercial availability; biomedical research
Compound 16 (heptadecafluoro) 17 >1000 Triazole, pyran, thymine derivative Nucleoside-based drug delivery
Compound 28 (pentafluoro) 5 ~500–550 Amide, bicyclic terpene Small-molecule therapeutics

*Estimated based on structural analogs.

Fluorination Impact

  • Lipophilicity: The target compound’s 24 fluorine atoms and CF₃ group result in a significantly higher log P (logarithmic octanol-water partition coefficient) compared to heptadecafluoro (17 F) and pentafluoro (5 F) analogs. This enhances its utility in non-polar environments .
  • Synthesis Complexity : The elongated fluorinated chain in the target compound requires advanced fluorination techniques, such as telomerization or radical polymerization, whereas shorter-chain analogs (e.g., compound 28) are synthesized via carbodiimide-mediated coupling .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s length and fluorination density pose scalability issues, as seen in analogous syntheses requiring multi-step purification .
  • Solubility Trade-offs : While fluorination enhances chemical stability, it reduces aqueous solubility, limiting biomedical use without formulation aids (e.g., PEGylation) .
  • Supplier Accessibility : Commercial analogs like the heptadecafluoro derivative are available from 3 suppliers (CAS 94159-81-6), but the tetracosafluoro variant remains rare, reflecting synthesis hurdles .

Biological Activity

The compound 1-((3-(dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol is a complex fluorinated amine with potential biological activities. This article aims to detail its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C19H19F23N2O
  • Molecular Weight : 385.35 g/mol
  • Density : 1.11 g/cm³
  • Boiling Point : 448.1°C
  • Flash Point : 224.8°C

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins due to its amphiphilic nature. The presence of a dimethylamino group enhances its solubility in biological systems and facilitates cellular uptake.

Biological Activities

  • Antimicrobial Activity :
    • Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential :
    • Preliminary research suggests that the compound may have anticancer properties. For instance:
      • A study on structurally related compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer), with IC50 values ranging from 5 to 20 µM .
      • Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells through DNA interaction and inhibition of topoisomerase II .
  • Neuroprotective Effects :
    • The dimethylamino group is known for its neuroprotective properties in various contexts. Research has shown that related compounds can protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anticancer Activity

A series of derivatives based on the core structure of this compound were synthesized and tested for their anticancer activity. One derivative demonstrated an IC50 value of 12 µM against the U937 leukemia cell line and was found to inhibit HDAC activity significantly more than traditional inhibitors like SAHA .

Case Study 2: Antimicrobial Efficacy

In a comparative study involving fluorinated amines similar to this compound:

  • The compounds were tested against Gram-positive and Gram-negative bacteria.
  • Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 3: Neuroprotection

In vitro studies showed that the compound could mitigate neuronal damage induced by glutamate toxicity in rat cortical neurons. The protective effect was attributed to the modulation of glutamate receptors and reduction of reactive oxygen species .

Tables

Activity TypeModel/SystemIC50/MIC Values
AnticancerU937 Cells12 µM
AntimicrobialStaphylococcus aureus16 µg/mL
NeuroprotectionRat Cortical NeuronsN/A

Q & A

Basic Research Questions

How can researchers optimize the synthesis of this fluorinated compound while minimizing byproduct formation?

Methodological Answer:
Synthetic routes for heavily fluorinated compounds require precise control of reaction conditions. Design of Experiments (DOE) can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, fluorination steps may benefit from anhydrous environments and transition-metal catalysts to enhance selectivity. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, narrowing experimental trials . Additionally, real-time monitoring via in-situ NMR or mass spectrometry helps track intermediates and adjust conditions dynamically .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • 19F NMR Spectroscopy : Essential for mapping fluorinated regions and confirming substitution patterns due to the compound’s 24 fluorine atoms. Chemical shifts distinguish CF3, CF2, and CF groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects trace impurities, particularly fluorinated byproducts.
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the dimethylaminopropylamino group and fluorinated backbone .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature environments .

What reactor designs are suitable for scaling up synthesis while maintaining safety?

Methodological Answer:
Continuous-flow reactors are advantageous for fluorinated compounds due to improved heat transfer and reduced exposure to hazardous intermediates. Membrane separation technologies (e.g., perfluorinated polymer membranes) can isolate reactive fluorinated species in situ, enhancing yield . Pressure-rated glass-lined reactors mitigate corrosion risks from fluorinating agents like HF. Computational fluid dynamics (CFD) simulations in COMSOL Multiphysics optimize mixing and residence time distribution, reducing side reactions .

Advanced Research Questions

How can researchers evaluate the environmental persistence and degradation pathways of this PFAS derivative?

Methodological Answer:

  • Environmental Fate Studies : Use accelerated degradation assays (e.g., UV/O3 treatment) to identify breakdown products. LC-MS/MS quantifies perfluoroalkyl acids (PFAAs), common PFAS degradation byproducts .
  • Computational Toxicity Modeling : Tools like ECOSAR predict ecotoxicological endpoints based on structural motifs, such as the trifluoromethyl group’s hydrophobicity .
  • Adsorption Experiments : Test affinity for activated carbon or ion-exchange resins to assess remediation potential. Surface plasmon resonance (SPR) measures binding kinetics to environmental matrices .

How can AI-driven simulations improve the design of derivatives with reduced bioaccumulation potential?

Methodological Answer:
Machine learning models trained on PFAS datasets (e.g., PubChem, Pharos Project) correlate structural features with bioaccumulation metrics (e.g., log Kow). Generative adversarial networks (GANs) propose derivatives with shorter fluorinated chains or polar functional groups to enhance biodegradability. COMSOL Multiphysics integrates reaction kinetics and thermodynamics to simulate substituent effects on stability .

What mechanistic insights govern the compound’s interaction with biological membranes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the fluorinated tail and lipid bilayers. The compound’s lipophilicity likely drives membrane partitioning, while the dimethylaminopropylamino group may facilitate protonation-dependent translocation .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to membrane proteins or phospholipids.
  • Fluorescence Anisotropy : Tracks changes in membrane fluidity induced by fluorocarbon insertion .

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